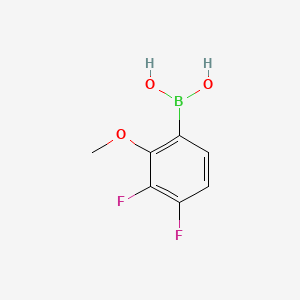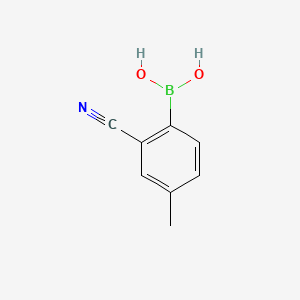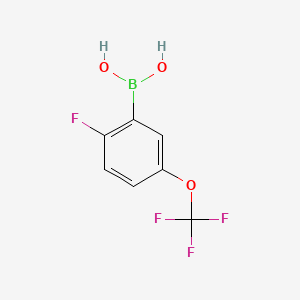
Acide (3,4-difluoro-2-méthoxyphényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Difluoro-2-methoxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C7H7BF2O3 and a molecular weight of 187.94 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
(3,4-Difluoro-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3,4-Difluoro-2-methoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of the corresponding bromide with a strong base such as n-butyllithium, followed by treatment with trimethyl borate . The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of (3,4-Difluoro-2-methoxyphenyl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions utilize palladium catalysts and boronic acid derivatives to form carbon-carbon bonds, making the process efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Difluoro-2-methoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an aryl halide. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures.
Oxidation: Oxidation reactions may involve reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the aryl boronic acid with an aryl halide .
Mécanisme D'action
The mechanism by which (3,4-Difluoro-2-methoxyphenyl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxyphenyl)boronic acid: Similar structure but with the methoxy group in the ortho position.
(4-Methoxyphenyl)boronic acid: Similar structure but with the methoxy group in the para position.
(3,4-Difluoro-2-methoxybenzeneboronic acid): Similar structure with additional fluorine atoms.
Uniqueness
(3,4-Difluoro-2-methoxyphenyl)boronic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it particularly valuable in organic synthesis .
Propriétés
IUPAC Name |
(3,4-difluoro-2-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSALEQTUDXMKST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681901 |
Source


|
| Record name | (3,4-Difluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905583-06-4 |
Source


|
| Record name | (3,4-Difluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)





![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)



